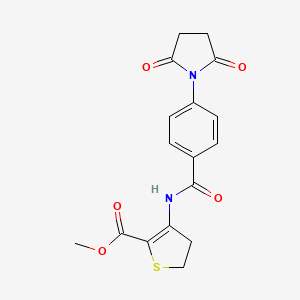

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H16N2O5S and its molecular weight is 360.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been shown to targettyrosine kinases (TKs) . TKs are enzymes that transfer a phosphate group from adenosine triphosphate (ATP) specifically to the tyrosine residues of cellular targets . They are often implicated in tumoral tissue formation as their overexpression and/or mutation is connected with increased cellular proliferation .

Mode of Action

It’s known that similar compounds interact with their targets (such as tks) and inhibit their activity . This suppression of signal transduction pathways can lead to a decrease in cellular proliferation, which is beneficial in the context of cancer therapeutics .

Biochemical Pathways

It can be inferred that the compound may affect pathways involving tks, given the known targets of similar compounds . The inhibition of TKs can disrupt signal transduction pathways, leading to downstream effects such as reduced cellular proliferation .

Pharmacokinetics

The compound’s impact on bioavailability could be inferred from its potential interaction with cellular targets and its potential to be internalized by cells .

Result of Action

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

生化学分析

Biochemical Properties

It is known that the compound has a molecular weight of 214.22 and an empirical formula of C12H10N2O2

Cellular Effects

It has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

It is suggested that the compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound can increase monoclonal antibody production over time in a Chinese hamster ovary cell culture . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

生物活性

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H16N2O5S

- Molecular Weight : 360.38 g/mol

- CAS Number : 330190-76-6

The compound features a thiophene ring fused with a dioxopyrrolidine moiety, which may contribute to its biological properties. The presence of multiple functional groups allows for diverse interactions within biological systems.

Target Interaction

Research indicates that similar compounds often target tyrosine kinases (TKs) , which play critical roles in cell signaling pathways involved in cell growth and proliferation. The inhibition of TKs can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Biochemical Pathways

The compound's interaction with cellular targets suggests potential modulation of key signaling pathways. For instance, it may influence pathways related to cancer cell proliferation and apoptosis by inhibiting TK activity.

Biological Activity Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antitumor Activity : Research has shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. These effects are often linked to the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .

- Monoclonal Antibody Production : A study highlighted that this compound could enhance monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures, suggesting its utility in biopharmaceutical applications.

- Synergistic Effects : The combination of different pharmacophores in hybrid compounds has been shown to yield synergistic effects that enhance biological activity. This modular approach allows for the optimization of therapeutic profiles .

Study on Cytotoxicity

A notable study evaluated the cytotoxicity of benzofuroxan derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity associated with DNA damage mechanisms, leading to increased apoptosis rates in treated cells. The selectivity index relative to healthy tissues was favorable compared to standard chemotherapeutic agents like Doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzofuroxan Derivative A | MCF-7 | 12 | Apoptosis via ROS |

| Benzofuroxan Derivative B | HeLa | 10 | DNA damage induction |

| This compound | CHO | N/A | Monoclonal antibody enhancement |

特性

IUPAC Name |

methyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-24-17(23)15-12(8-9-25-15)18-16(22)10-2-4-11(5-3-10)19-13(20)6-7-14(19)21/h2-5H,6-9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKHFSVOLIMIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。